3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(I) iodide to facilitate the iodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine and nitro compounds.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like copper(I) iodide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 3-amino-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Oxidation: 3-iodo-6-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and methyl groups, which can affect its reactivity and pharmacological properties.
Uniqueness
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and the exploration of various pharmacological applications.
Properties
IUPAC Name |
3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKCPXGLEZHIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646868 | |
Record name | 3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-21-5 | |
Record name | 3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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